molecular formula C7H7N3S2 B2818770 2-(methylthio)-5-(1H-pyrrol-1-yl)-1,3,4-thiadiazole CAS No. 660821-12-5

2-(methylthio)-5-(1H-pyrrol-1-yl)-1,3,4-thiadiazole

Cat. No. B2818770
CAS RN: 660821-12-5
M. Wt: 197.27
InChI Key: MXSQSTRMPKEEDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(methylthio)-5-(1H-pyrrol-1-yl)-1,3,4-thiadiazole” contains several functional groups including a thiadiazole ring, a pyrrole ring, and a methylthio group. These functional groups are often found in various organic compounds and can exhibit a wide range of chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of the functional groups and the electronic distribution within the molecule. The presence of the thiadiazole and pyrrole rings would likely contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the thiadiazole and pyrrole rings, as well as the methylthio group. These functional groups can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(methylsulfanyl)-5-(1H-pyrrol-1-yl)-1,3,4-thiadiazole (also known as Maybridge3_000877 or 2-(methylthio)-5-(1H-pyrrol-1-yl)-1,3,4-thiadiazole), focusing on six unique applications:

Antimicrobial Activity

2-(Methylsulfanyl)-5-(1H-pyrrol-1-yl)-1,3,4-thiadiazole has shown promising antimicrobial properties. Research indicates that this compound can inhibit the growth of various bacterial and fungal strains. Its unique structure allows it to interfere with microbial cell wall synthesis and protein function, making it a potential candidate for developing new antibiotics .

Anticancer Properties

Studies have demonstrated that this compound exhibits significant anticancer activity. It can induce apoptosis (programmed cell death) in cancer cells by disrupting mitochondrial function and activating caspase enzymes. This makes it a valuable compound for further research in cancer therapy, particularly for targeting resistant cancer cell lines .

Anti-inflammatory Effects

2-(Methylsulfanyl)-5-(1H-pyrrol-1-yl)-1,3,4-thiadiazole has been investigated for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce the activity of enzymes like cyclooxygenase (COX), which are involved in the inflammatory response. This suggests its potential use in treating inflammatory diseases such as arthritis .

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies on its reactivity, stability, and interactions with other compounds .

properties

IUPAC Name

2-methylsulfanyl-5-pyrrol-1-yl-1,3,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S2/c1-11-7-9-8-6(12-7)10-4-2-3-5-10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSQSTRMPKEEDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(S1)N2C=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methylthio)-5-(1H-pyrrol-1-yl)-1,3,4-thiadiazole

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